RG3039

Descripción general

Descripción

Aplicaciones Científicas De Investigación

D-157495 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: D-157495 se investiga por sus posibles efectos terapéuticos, particularmente en el direccionamiento de enzimas o receptores específicos.

Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de D-157495 implica su interacción con dianas moleculares específicas. El compuesto se une a enzimas o receptores, inhibiendo su actividad. Esto puede conducir a varios efectos biológicos, como la inhibición de la proliferación celular en células cancerosas o la supresión del crecimiento microbiano . Las vías y dianas moleculares exactas todavía están bajo investigación, pero la estructura del compuesto sugiere que puede interactuar con ácidos nucleicos o proteínas involucradas en procesos celulares críticos .

Análisis Bioquímico

Biochemical Properties

RG3039 plays a crucial role in biochemical reactions by inhibiting the mRNA decapping enzyme, DcpS. This enzyme is responsible for the removal of the 5’ cap structure from mRNA molecules, a critical step in mRNA degradation. By inhibiting DcpS, this compound increases the stability of mRNA transcripts, particularly those encoding the survival motor neuron (SMN) protein, which is deficient in SMA patients . The interaction between this compound and DcpS is highly specific, with an IC50 value of 0.069 nM, indicating potent inhibition .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In motor neurons, this compound increases the levels of SMN protein, which is crucial for the survival and function of these cells . This increase in SMN protein levels leads to improved motor neuron function and survival, as well as enhanced neuromuscular junction synaptic innervation and muscle size . Additionally, this compound has been observed to minimally activate SMN expression or the assembly of small nuclear ribonucleoproteins, indicating its specific action on DcpS inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the DcpS enzyme, thereby inhibiting its activity. This inhibition prevents the removal of the 5’ cap structure from mRNA molecules, leading to increased stability and accumulation of mRNA transcripts . The increased stability of SMN mRNA results in higher levels of SMN protein, which is essential for motor neuron survival and function . This compound’s ability to cross the blood-brain barrier and inhibit DcpS in the central nervous system further enhances its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has a long pharmacokinetic half-life, which contributes to its extended pharmacodynamic effects . Studies have shown that early intervention with this compound leads to significant improvements in survival and motor function in SMA mouse models . The stability and degradation of this compound in vitro and in vivo have been well-characterized, with the compound demonstrating sustained activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In SMA mouse models, this compound has been shown to provide a dose-dependent increase in survival, weight, and motor function . Higher doses of this compound result in more pronounced improvements in these parameters, although the compound’s therapeutic window and potential toxic effects at high doses are still being investigated . The minimum effective dose and associated pharmacokinetic and exposure relationships have been determined, aiding in dose selection for clinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways regulated by the DcpS enzyme. By inhibiting DcpS, this compound affects the metabolism of mRNA molecules, leading to increased stability and accumulation of specific mRNA transcripts . This inhibition of mRNA decapping has downstream effects on metabolic flux and metabolite levels, particularly those related to the SMN protein

Transport and Distribution

This compound is transported and distributed within cells and tissues, with significant accumulation in the central nervous system . The compound’s ability to cross the blood-brain barrier is a key factor in its therapeutic potential for treating SMA . This compound interacts with transporters and binding proteins that facilitate its distribution to target tissues, including motor neurons and muscle cells . The localization and accumulation of this compound in these tissues contribute to its efficacy in improving motor function and survival in SMA models .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it exerts its effects on motor neurons . This compound’s ability to inhibit DcpS in the brain and spinal cord is crucial for its therapeutic action . The compound’s localization to specific compartments or organelles within motor neurons and other target cells is facilitated by targeting signals and post-translational modifications . These factors ensure that this compound reaches its site of action and effectively inhibits DcpS activity.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

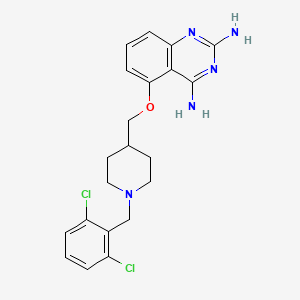

La síntesis de D-157495 involucra múltiples pasos, comenzando con la preparación del núcleo de quinazolina. Los pasos clave incluyen:

Formación del Núcleo de Quinazolina: Esto involucra la reacción de 2-aminobenzonitrilo con formamida para formar quinazolina-2,4-diamina.

Unión del Grupo Piperidina: El anillo de piperidina se introduce a través de una reacción de sustitución nucleofílica, donde 4-clorometilpiperidina reacciona con 2,6-diclorobencil cloruro.

Acoplamiento Final: El paso final implica acoplar el núcleo de quinazolina con el grupo piperidina a través de un enlace metoxi.

Métodos de Producción Industrial

La producción industrial de D-157495 sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para mejorar las tasas de reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones

D-157495 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar N-óxidos de quinazolina.

Reducción: Las reacciones de reducción pueden convertir el anillo de quinazolina en derivados de dihidroquinazolina.

Sustitución: Las reacciones de sustitución nucleofílica pueden modificar el grupo piperidina o el núcleo de quinazolina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se utilizan nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinazolina, que pueden modificarse aún más para aplicaciones específicas .

Comparación Con Compuestos Similares

Compuestos Similares

Quinazolina-2,4-diamina: Comparte el núcleo de quinazolina pero carece del grupo piperidina.

Derivados de 2,6-diclorobencilo: Estructura similar pero con diferentes sustituyentes en el grupo bencilo.

Compuestos basados en piperidina: Compuestos con grupos piperidina similares pero diferentes estructuras centrales.

Singularidad

D-157495 es único debido a su combinación específica del núcleo de quinazolina y el grupo piperidina. Esta combinación imparte actividades biológicas y propiedades químicas distintivas, convirtiéndolo en un compuesto valioso para diversas aplicaciones .

Propiedades

IUPAC Name |

5-[[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N5O/c22-15-3-1-4-16(23)14(15)11-28-9-7-13(8-10-28)12-29-18-6-2-5-17-19(18)20(24)27-21(25)26-17/h1-6,13H,7-12H2,(H4,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLHFGXIUJNDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143380 | |

| Record name | D-157495 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005504-62-0 | |

| Record name | D-157495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005504620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-157495 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-157495 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RG-3039 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSV93L7URW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)

![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)

![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)